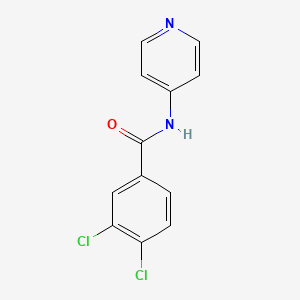![molecular formula C14H11N3O B5850311 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5850311.png)
4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine, also known as PPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine has been found to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways.
Biochemical and Physiological Effects:
4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine has been found to have a number of biochemical and physiological effects in the body. In particular, it has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine has also been found to modulate the immune system and to have neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine for lab experiments is its versatility. It can be used in a wide range of experiments, from medicinal chemistry to materials science. Additionally, 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the main limitations of 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine is its potential toxicity. As with any chemical compound, it is important to handle 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine with care and to take appropriate safety precautions.
未来方向
There are a number of future directions for research on 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine. One area of interest is the development of novel materials based on 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine. Another area of interest is the further exploration of 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine's potential as an anticancer agent. Additionally, there is ongoing research into the mechanism of action of 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine, which could lead to the development of new drugs and therapies. Finally, there is interest in exploring the potential use of 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine in agriculture, particularly as a herbicide.
Conclusion:
In conclusion, 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This paper has provided a comprehensive overview of 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine could lead to the development of new drugs, materials, and agricultural products.
合成方法
The synthesis of 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine involves the reaction of 2-methyl-5-nitrophenylhydrazine with 2-pyridinecarboxylic acid, followed by the reduction of the resulting nitro compound with zinc in acetic acid. The final product is obtained by the reaction of the reduced compound with phosphoryl chloride and pyridine.
科学研究应用
4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. In materials science, 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine has been used as a building block for the synthesis of novel materials with unique properties. In agriculture, 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine has been studied for its potential use as a herbicide.
属性
IUPAC Name |
2-(2-methylphenyl)-5-pyridin-4-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-10-4-2-3-5-12(10)14-17-16-13(18-14)11-6-8-15-9-7-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXIFEJDDFHXOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6902944 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5850245.png)
![2-{[4-(difluoromethyl)-6-phenylpyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one oxime](/img/structure/B5850247.png)


![benzyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5850263.png)
![N-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5850277.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-bromobenzenecarboximidamide](/img/structure/B5850281.png)

![5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide](/img/structure/B5850301.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5850303.png)
![1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5850308.png)
![2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol](/img/structure/B5850325.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol](/img/structure/B5850340.png)
![N-[2-oxo-2-{2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazino}-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5850346.png)